2',3',4'-Trimethoxyacetophenone
Overview
Description
2’,3’,4’-Trimethoxyacetophenone is an organic compound with the molecular formula C({11})H({14})O(_{4}). It features a phenyl ring substituted with three methoxy groups at the 2’, 3’, and 4’ positions, and an acetophenone moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Synthetic Routes and Reaction Conditions:
Methoxylation of Acetophenone Derivatives: One common method involves the methoxylation of acetophenone derivatives. For instance, starting from 2’,3’,4’-trihydroxyacetophenone, the hydroxyl groups can be methylated using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: 2’,3’,4’-Trimethoxyacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 2’,3’,4’-trimethoxyphenylethanol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 2’,3’,4’-Trimethoxybenzoic acid.
Reduction: 2’,3’,4’-Trimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Precursor for Chalcones: It serves as a precursor for the synthesis of chalcones, which have various biological activities.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential anti-inflammatory and anticancer properties. The methoxy groups are known to enhance the bioavailability and metabolic stability of the compound.
Drug Development: Used in the synthesis of potential therapeutic agents targeting various diseases.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Material Science: Employed in the development of organic electronic materials and polymers.
Mechanism of Action
Target of Action
It is known to be a raw material for the preparation of chalcone compounds .
Mode of Action
It is known that when it reacts with bcl3, it gives the corresponding 2,3-dihydroxy-4-methoxy compounds .
Result of Action
It is known to have anti-inflammatory activity as a chalcone compound .
Biochemical Analysis
Biochemical Properties
2’,3’,4’-Trimethoxyacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of chalcone compounds, which exhibit anti-inflammatory properties . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with proteins and nucleic acids, potentially leading to cellular damage or therapeutic effects.
Cellular Effects
2’,3’,4’-Trimethoxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit anti-inflammatory activity, which suggests its potential role in modulating inflammatory signaling pathways . Additionally, it may affect the expression of genes involved in inflammation and oxidative stress responses. The compound’s impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and changes in mitochondrial function.
Molecular Mechanism
The molecular mechanism of 2’,3’,4’-Trimethoxyacetophenone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . The compound may also bind to transcription factors, influencing gene expression and modulating cellular responses to stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’,4’-Trimethoxyacetophenone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat
Dosage Effects in Animal Models
The effects of 2’,3’,4’-Trimethoxyacetophenone vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties, while higher doses may lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this range can lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2’,3’,4’-Trimethoxyacetophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s metabolism may also affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 2’,3’,4’-Trimethoxyacetophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport mechanisms.
Subcellular Localization
2’,3’,4’-Trimethoxyacetophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial function and ROS production, while its presence in the nucleus may affect gene expression and transcriptional regulation.
Comparison with Similar Compounds
2’,3’,4’-Trimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
2’,3’,4’-Trimethoxybenzoic Acid: Contains a carboxylic acid group instead of a ketone.
2’,3’,4’-Trimethoxyphenol: Features a hydroxyl group instead of a ketone.
Uniqueness: 2’,3’,4’-Trimethoxyacetophenone is unique due to its specific substitution pattern and the presence of the acetophenone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of methoxy groups and the ketone functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAATJMQOUREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022257 | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13909-73-4 | |
Record name | 2′,3′,4′-Trimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13909-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13909-73-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3',4'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3',4'-trimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',3',4'-TRIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JC7ZP11A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2',3',4'-trimethoxyacetophenone in the synthesis of polycarpine?
A1: this compound serves as a crucial starting point in the synthesis of polycarpine, a novel isoquinoline enamide alkaloid. The synthesis, as described in the research [], involves a seven-step process beginning with commercially available this compound. This highlights the utility of this compound in accessing complex natural product-like structures.
Q2: How does the research on melicopol relate to this compound?
A2: While the research on melicopol itself doesn't directly utilize this compound, it utilizes similar synthetic strategies and transformations relevant to the chemistry of substituted acetophenones. For example, the synthesis of dimethyldegeranylmelicopol, a compound structurally related to melicopol, starts from antiarol and acetoxyacetonitrile []. This demonstrates the versatility of acetophenone derivatives and their application in synthesizing various natural product analogs.
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